1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a sulfonyl group, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and chlorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of advanced catalytic systems to ensure high yield and purity. Techniques such as microwave irradiation and the use of Grignard reagents have been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as 4-chloropiperidine and piperidine-4-carboxamide share structural similarities.
Sulfonyl Compounds: Sulfonyl-containing compounds like sulfonamides exhibit similar chemical properties.
Uniqueness: 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and chlorinated phenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24ClN3O4S |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H24ClN3O4S/c19-15-5-4-14(18(24)21-10-6-13(7-11-21)17(20)23)12-16(15)27(25,26)22-8-2-1-3-9-22/h4-5,12-13H,1-3,6-11H2,(H2,20,23) |
InChI Key |
ZDBDFHHYPXSXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)Cl |
Origin of Product |
United States |
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